1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-27-18-7-6-15(13-19(18)28-2)14-23-20(26)22-10-12-25-11-8-17(24-25)16-5-3-4-9-21-16/h3-9,11,13H,10,12,14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPTWXYKKJUPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dimethoxybenzyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a novel urea derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 356.4 g/mol . The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 1798679-53-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage and the introduction of the pyridine and pyrazole moieties. Specific synthetic routes have been documented in literature, highlighting various methodologies to achieve high yields and purity .
Anticancer Properties
Recent studies have shown that This compound exhibits significant anticancer activity. The compound has been tested against several cancer cell lines, demonstrating promising results:
The compound's mechanism appears to involve inhibition of key enzymes involved in cell proliferation and survival pathways, particularly targeting dihydrofolate reductase (DHFR) and various kinases associated with cancer progression .
The biological activity of this compound is attributed to its ability to interfere with nucleic acid synthesis by inhibiting DHFR, which is critical for DNA replication and repair processes. This inhibition leads to reduced availability of tetrahydrofolate, thereby impairing the synthesis of purines and pyrimidines essential for rapidly dividing cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, with an IC50 value indicating strong antiproliferative effects .
- A549 Lung Cancer Model : In another investigation, the compound was shown to induce apoptosis in A549 cells, leading to a marked decrease in tumor growth rates in xenograft models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous urea derivatives and pyrazole-containing molecules, focusing on molecular properties, pharmacological activities, and structural distinctions.
Urea Derivatives with Pyrazole Substituents
Compound 9a (1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
- Structure : Ethyl urea linked to a 3-methyl-1-phenylpyrazole group.
- Molecular Weight : 298.35 g/mol (calculated from C₁₆H₂₂N₄O).
- Key Data : Melting point 148–150°C; IR (KBr) ν 3320 (N–H), 1650 cm⁻¹ (C=O) .
- Comparison : Unlike the target compound, 9a lacks the pyridinyl group and dimethoxybenzyl moiety, which may reduce its affinity for aromaticity-dependent targets. The ethyl group in 9a may lower steric hindrance compared to the bulkier dimethoxybenzyl substituent in the target molecule.
Compound 9b (1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea)
- Structure : Isomeric urea derivative with ethyl and pyrazole-methyl groups.
- Molecular Weight : 298.35 g/mol.
- Key Data : IR spectrum similar to 9a but with distinct NMR shifts (δ 1.08 ppm for ethyl CH₃) .
- Comparison : The positional isomerism in 9b versus the target compound’s rigid pyridinyl-pyrazole system may lead to divergent binding modes in enzyme pockets.
Urea Derivatives with Pharmacological Activity
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea
Ethyl Urea Derivatives (e.g., Fortin et al., 2016)
- Activity : Inhibitors of islet amyloid polypeptide (IAPP) fibrillization (IC₅₀ = 8.3 µM) .
- Comparison : The absence of a pyridinyl-pyrazole system in these derivatives suggests that the target compound’s heterocyclic core could confer selectivity for distinct amyloidogenic pathways.
Pyrazole-Acetamide Analogues
Compound 189 (Example from )
- Structure : Difluoromethyl-pyrazole linked to a complex acetamide backbone.
- Key Feature : High lipophilicity due to difluoromethyl groups .
- Comparison : The target compound’s dimethoxybenzyl group provides moderate lipophilicity (clogP ~2.5 predicted) compared to the highly fluorinated compound 189 (clogP >4). This difference may influence blood-brain barrier penetration or CYP450-mediated metabolism.
Structural and Pharmacological Data Table
Discussion of Key Differences and Implications
- Substituent Effects : The 3,4-dimethoxybenzyl group in the target compound likely enhances solubility in polar aprotic solvents compared to purely alkyl-substituted ureas (e.g., 9a, 9b) . However, its larger size may limit bioavailability.
- Heterocyclic Core : The pyridinyl-pyrazole system could engage in dual hydrogen bonding (pyridine N) and hydrophobic interactions (pyrazole), a feature absent in simpler urea derivatives.
- Further in vitro assays are needed to validate these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
